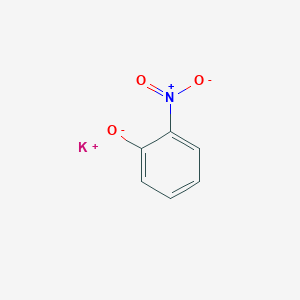
Potassium nitrophenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium nitrophenolate is a semi-organic compound known for its significant nonlinear optical properties. It is often used in various scientific and industrial applications due to its unique chemical structure and properties. The compound is a derivative of nitrophenol, where the nitro group is bonded to the benzene ring, and potassium is the counterion.
準備方法
Synthetic Routes and Reaction Conditions
Potassium nitrophenolate can be synthesized through the nitration of phenol using dilute nitric acid at room temperature. This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol. The desired 4-nitrophenol is then neutralized with potassium hydroxide to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the slow evaporation method. This method allows for the growth of single crystals of this compound dihydrate, which are then used in various applications .
化学反応の分析
Types of Reactions
Potassium nitrophenolate undergoes several types of chemical reactions, including:
Alkylation: The compound can be alkylated using agents like dimethyl sulfate and methyl iodide to form various derivatives.
Esterification: This compound can react with carboxylic acids to form esters, typically catalyzed by sulfuric acid.
Nitration: Further nitration can produce 2,4-dinitrophenol and picric acid.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, potassium hydroxide, sodium dithionite, zinc, iron, dimethyl sulfate, methyl iodide, and sulfuric acid. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include 4-aminophenol, various alkylated derivatives, esters, 2,4-dinitrophenol, and picric acid .
科学的研究の応用
Potassium nitrophenolate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of potassium nitrophenolate involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. In biochemical assays, this compound acts as a pH indicator by changing color based on the pH of the solution . In optoelectronic applications, its nonlinear optical properties are utilized for frequency doubling and other optical processes .
類似化合物との比較
Potassium nitrophenolate is often compared with other nitrophenolate compounds, such as sodium nitrophenolate and guanidinium nitrophenolate. These compounds share similar chemical structures but differ in their counterions, which can affect their solubility, stability, and optical properties . This compound is unique due to its high second harmonic generation efficiency and strong photoluminescence, making it particularly useful in optoelectronic applications .
List of Similar Compounds
- Sodium nitrophenolate
- Guanidinium nitrophenolate
- 4-nitrophenol
- 2,4-dinitrophenol
- Picric acid
特性
CAS番号 |
1124-31-8 |
|---|---|
分子式 |
C6H4KNO3 |
分子量 |
177.20 g/mol |
IUPAC名 |
potassium;2-nitrophenolate |
InChI |
InChI=1S/C6H5NO3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H;/q;+1/p-1 |
InChIキー |
VMZBTPALYWVSGZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)
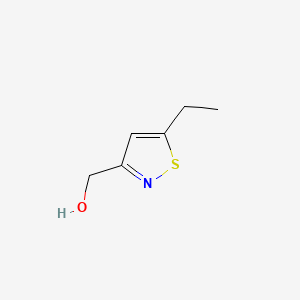
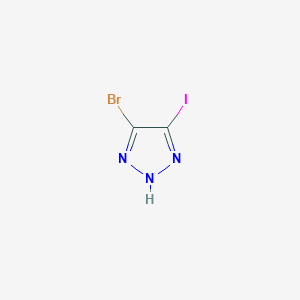
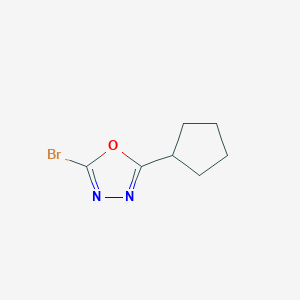
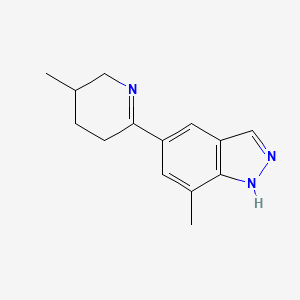
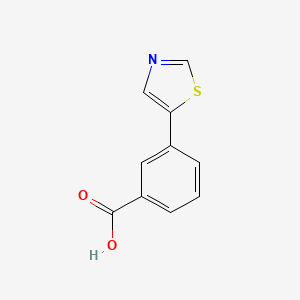

![[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B13926924.png)


![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)


![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
